2-(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)-N-mesitylacetamide
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Overview
Description
2-(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)-N-mesitylacetamide is a complex organic compound characterized by its unique piperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)-N-mesitylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Core: The piperidine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl and Ethyl Groups: The phenyl and ethyl groups are introduced through alkylation reactions.
Attachment of the Mesitylacetamide Group: The final step involves the attachment of the mesitylacetamide group through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)-N-mesitylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)-N-mesitylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)-N-mesitylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)-N-mesitylacetamide: shares structural similarities with other piperidine derivatives.
3-ethyl-1-[[4-[(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)methyl]piperazin-1-yl]methyl]-3-phenylpiperidine-2,6-dione: is one such compound with a similar core structure.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-5-24(19-9-7-6-8-10-19)12-11-21(28)26(23(24)29)15-20(27)25-22-17(3)13-16(2)14-18(22)4/h6-10,13-14H,5,11-12,15H2,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJZONIWWKLDHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)N(C1=O)CC(=O)NC2=C(C=C(C=C2C)C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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